REACTION_CXSMILES
|
C([N:5]1[C:12]([NH2:13])=[C:11]([NH:14][CH:15]=O)[C:9](=[O:10])[NH:8][C:6]1=[O:7])CCC.BrCCCC(OCC)=O.[OH-].[Na+]>CN(C=O)C>[NH:8]1[C:9](=[O:10])[C:11]2[NH:14][CH:15]=[N:13][C:12]=2[NH:5][C:6]1=[O:7] |f:2.3|
|
Name
|
1-butyl-5-formylamino-6-aminouracil
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(=O)NC(=O)C(=C1N)NC=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)OCC
|
Name
|
solid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with thorough stirring in portions of 0.5 g at intervals of 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
On completion of the addition
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
CUSTOM
|
Details
|
to react overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated
|
Type
|
DISSOLUTION
|
Details
|
the oily residue of (IV) (substituent in the 1-position=(CH2)3COOEt) is dissolved in 100 ml of 10% NaOH
|
Type
|
TEMPERATURE
|
Details
|
This solution is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:5]1[C:12]([NH2:13])=[C:11]([NH:14][CH:15]=O)[C:9](=[O:10])[NH:8][C:6]1=[O:7])CCC.BrCCCC(OCC)=O.[OH-].[Na+]>CN(C=O)C>[NH:8]1[C:9](=[O:10])[C:11]2[NH:14][CH:15]=[N:13][C:12]=2[NH:5][C:6]1=[O:7] |f:2.3|
|
Name
|
1-butyl-5-formylamino-6-aminouracil
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(=O)NC(=O)C(=C1N)NC=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)OCC
|
Name
|
solid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with thorough stirring in portions of 0.5 g at intervals of 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
On completion of the addition
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
CUSTOM
|
Details
|
to react overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated
|
Type
|
DISSOLUTION
|
Details
|
the oily residue of (IV) (substituent in the 1-position=(CH2)3COOEt) is dissolved in 100 ml of 10% NaOH
|
Type
|
TEMPERATURE
|
Details
|
This solution is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |